molecular formula C10H13BrMgN2 B14891842 (6-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide

(6-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide

Cat. No.: B14891842
M. Wt: 265.43 g/mol
InChI Key: MAWBLFHSWIUCCX-UHFFFAOYSA-M
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Description

6-piperidin-1-ylpyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-piperidin-1-ylpyridin-3-ylmagnesium bromide typically involves the reaction of 6-bromo-3-pyridylpiperidine with magnesium in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

6-piperidin-1-ylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.

    Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.

    Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as alkyl halides and aryl halides.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the Grignard reagent.

Major Products Formed

The major products formed from reactions involving 6-piperidin-1-ylpyridin-3-ylmagnesium bromide include alcohols, ketones, and various substituted aromatic compounds. The specific products depend on the nature of the electrophile used in the reaction.

Scientific Research Applications

6-piperidin-1-ylpyridin-3-ylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Pharmaceutical Research: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of novel materials with unique properties.

    Biological Research: It is used to modify biomolecules and study their functions.

Mechanism of Action

The mechanism of action of 6-piperidin-1-ylpyridin-3-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxypyridin-3-ylmagnesium bromide
  • Pyridin-3-ylmagnesium bromide
  • 4-(1-piperidinylmethyl)phenylmagnesium bromide

Uniqueness

6-piperidin-1-ylpyridin-3-ylmagnesium bromide is unique due to the presence of both a piperidine and a pyridine ring in its structure. This dual functionality allows it to participate in a wider range of reactions compared to simpler Grignard reagents. The presence of the piperidine ring can also influence the reactivity and selectivity of the compound in various reactions.

Properties

IUPAC Name

magnesium;6-piperidin-1-yl-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2.BrH.Mg/c1-4-8-12(9-5-1)10-6-2-3-7-11-10;;/h2,6-7H,1,4-5,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWBLFHSWIUCCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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